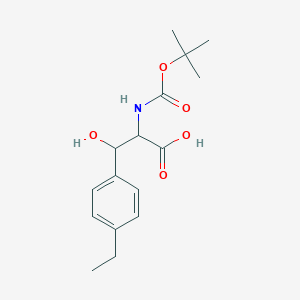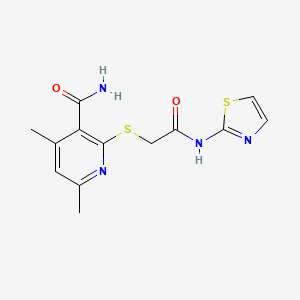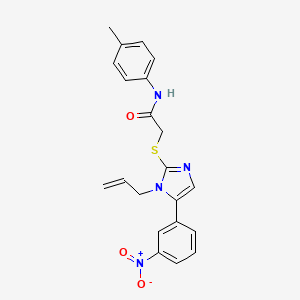![molecular formula C9H18N4 B2692745 N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 779332-66-0](/img/structure/B2692745.png)
N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions :
- Zhang et al. (2009) explored the use of a similar diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid (Zhang et al., 2009).
- Balamurugan et al. (2011) discussed the application of a nickel(II) complex of a related ligand as a catalyst for alkane oxidation (Balamurugan et al., 2011).
- Juárez et al. (2008) studied nitrogen-containing compounds, including diamines, as organocatalysts in chemical reactions (Juárez et al., 2008).
Polymer and Material Science :
- Ghaemy et al. (2009) synthesized polyimides using an unsymmetrical diamine monomer for applications in material science (Ghaemy et al., 2009).
- Mansoori and Ghanbari (2015) created novel polyimides with diamine components for metal ion removal, showcasing the material's utility in environmental applications (Mansoori et al., 2015).
Organic Synthesis and Medicinal Chemistry :
- Hull et al. (1979) discussed reactions of diamines with other compounds for the synthesis of larger organic structures (Hull et al., 1979).
- Compernolle and Castagnoli (1982) studied an analog of a carcinogenic antihistamine involving diamine synthesis for potential medicinal applications (Compernolle et al., 1982).
Chemical Sensing and Environmental Monitoring :
- Hong et al. (2012) developed fluoroionophores based on diamine derivatives, indicating the potential of such compounds in sensing applications (Hong et al., 2012).
Wirkmechanismus
Target of Action
The compound contains an imidazole ring, which is a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine . Therefore, it’s possible that “N’,N’-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine” could interact with biological targets that also interact with these molecules.
Mode of Action
Imidazole derivatives have been known to show a broad range of chemical and biological properties .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways that “N’,N’-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine” might affect. Given its structural similarity to imidazole, it might be involved in pathways related to nucleoside bases, histidine, and histamine .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence the absorption and distribution of this compound.
Result of Action
Imidazole derivatives have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-12(2)6-4-10-8-9-11-5-7-13(9)3/h5,7,10H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYLWDMFYBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)



![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)
![(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid](/img/structure/B2692676.png)



![Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2692684.png)